NAPE-PLD Inhibitory Potency: Intermediate IC₅₀ Bracketed by Low-Nanomolar and High-Micromolar Comparators
The target compound exhibits an IC₅₀ of 1.82 μM (1,820 nM) against full-length human NAPE-PLD in HEK293T cell lysate [1]. This value is 674-fold weaker than LEI-401 (Ki = 2.7 nM ) and 18.7-fold more potent than ARN19874 (IC₅₀ = 34 μM [2]). The intermediate potency fills a gap between full target engagement by LEI-401 and weak or partial inhibition by ARN19874, offering a graded pharmacological window that may be preferable for modulating NAE tone without complete pathway shutdown.
| Evidence Dimension | NAPE-PLD inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.82 μM (1,820 nM) |
| Comparator Or Baseline | LEI-401: Ki = 2.7 nM; ARN19874: IC₅₀ = 34 μM (33,700 nM) |
| Quantified Difference | Target vs LEI-401: 674-fold weaker; Target vs ARN19874: 18.7-fold more potent |
| Conditions | Target: HEK293T cell lysate, hNAPE-PLD, PED6 substrate (BindingDB assay CHEMBL_2057749) [1]. LEI-401: purified recombinant enzyme, PED6 substrate . ARN19874: purified recombinant enzyme, 75 μM substrate [2]. |
Why This Matters
The >600-fold potency spread across the three chemotypes directly governs dosing strategies: LEI-401 requires low-nanomolar concentrations for complete inhibition, ARN19874 needs >30 μM for partial effects, while the target compound operates in the low-micromolar range, making it suitable for cellular assays where moderate NAE reduction is desired.
- [1] BindingDB BDBM50556970 / CHEMBL4755036. Affinity Data: IC50 1.82E+3 nM. Assay: Inhibition of full-length human NAPE-PLD in HEK293T cell lysate, PED6 substrate. View Source
- [2] Aggarwal S, et al. Symmetrically substituted dichlorophenes inhibit N-acyl-phosphatidylethanolamine phospholipase D. J Biol Chem. 2019;294(4):1269-1280. ARN19874 IC50 = 34 μM. View Source
